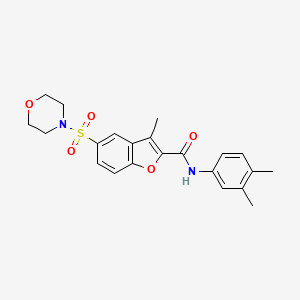![molecular formula C6H2N4O4 B1227012 6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide](/img/structure/B1227012.png)
6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and medicinal chemistry. This compound is characterized by its unique structure, which includes two oxadiazole rings fused to a benzene ring. The presence of these rings imparts unique electronic properties, making it a valuable building block for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dinitrobenzene derivative with hydrazine, followed by oxidation to form the oxadiazole rings. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .
科学的研究の応用
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and other advanced materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation . In electronic applications, its unique electronic structure allows it to efficiently transport charge carriers, making it an excellent material for use in electronic devices .
類似化合物との比較
Similar Compounds
Benzo[1,2-d4,5-d’]bis[1,2,3]thiadiazole: This compound has similar electronic properties but contains sulfur atoms instead of oxygen.
Benzo[c][1,2,5]thiadiazole: Another related compound with sulfur atoms, used in similar applications.
Benzo[c][1,2,5]oxadiazole: A simpler structure with one oxadiazole ring, used in various electronic applications.
Uniqueness
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide stands out due to its unique combination of electronic properties and structural features. The presence of two oxadiazole rings fused to a benzene ring provides a higher degree of electronic delocalization, making it more efficient in electronic applications compared to its analogs .
特性
分子式 |
C6H2N4O4 |
|---|---|
分子量 |
194.1 g/mol |
IUPAC名 |
6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide |
InChI |
InChI=1S/C6H2N4O4/c11-9-3-1-2-4-6(5(3)7-13-9)8-14-10(4)12/h1-2H |
InChIキー |
BHURVMDIIWLPPA-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NON2[O-])C3=NO[N+](=O)C3=C1 |
同義語 |
enzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole-1,6-dioxide benzodifuroxan |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


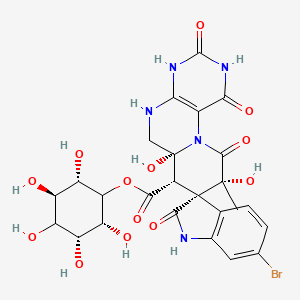
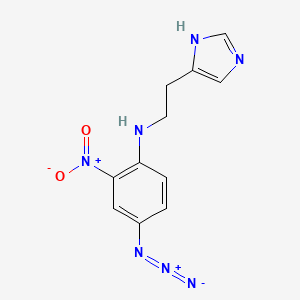
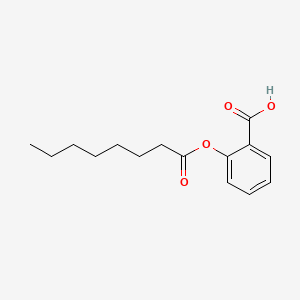
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1226933.png)
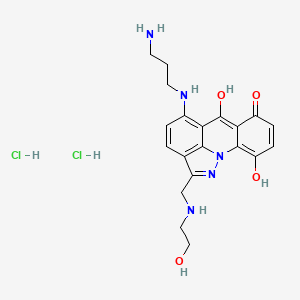
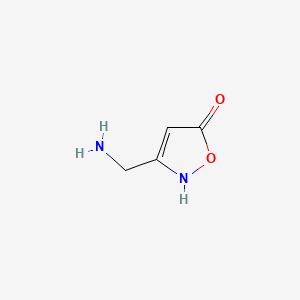
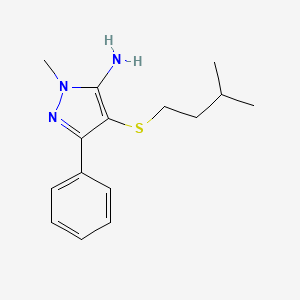
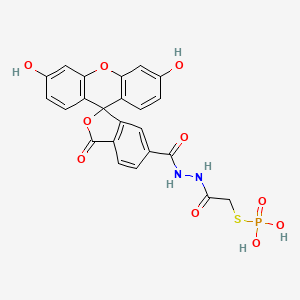
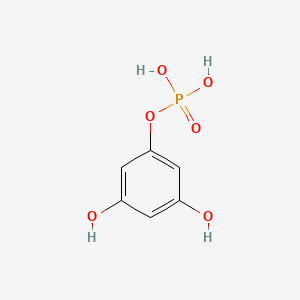
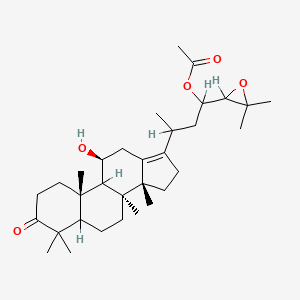
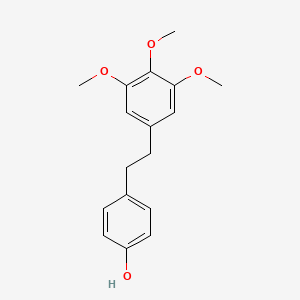
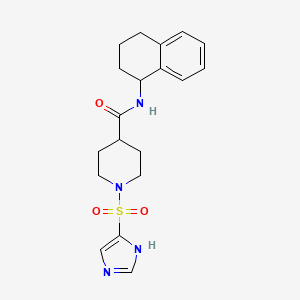
![7-{4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B1226949.png)
